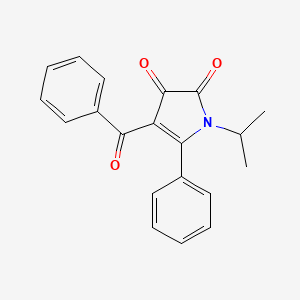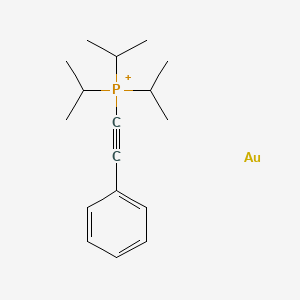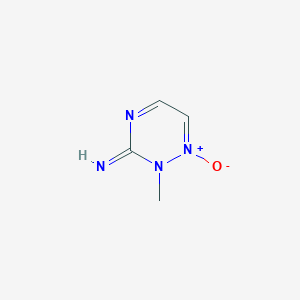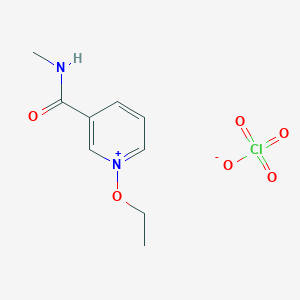
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate is a chemical compound with a unique structure that includes an ethoxy group, a methylcarbamoyl group, and a pyridinium ion paired with a perchlorate anion
Preparation Methods
The synthesis of 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate typically involves the reaction of 1-ethoxy-3-pyridinol with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the ethoxy or methylcarbamoyl groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamoyl group and the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its efficacy in treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The pyridinium ion enhances the compound’s solubility and stability, facilitating its transport and activity within biological systems.
Comparison with Similar Compounds
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate: This compound has a methoxy group instead of an ethoxy group and a methoxycarbonyl group instead of a methylcarbamoyl group.
1-Ethoxy-3-(methylcarbamoyl)pyridinium chloride: Similar to the perchlorate compound but with a chloride anion, this compound may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of functional groups and its perchlorate anion, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
90136-67-7 |
|---|---|
Molecular Formula |
C9H13ClN2O6 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
1-ethoxy-N-methylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C9H12N2O2.ClHO4/c1-3-13-11-6-4-5-8(7-11)9(12)10-2;2-1(3,4)5/h4-7H,3H2,1-2H3;(H,2,3,4,5) |
InChI Key |
GSTZCOOFDCPECN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[N+]1=CC=CC(=C1)C(=O)NC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
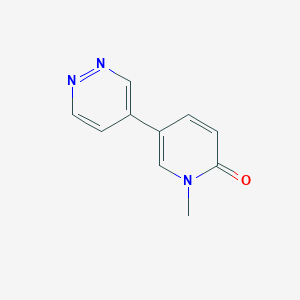
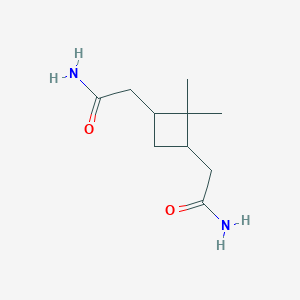
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)

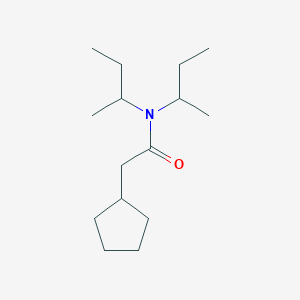
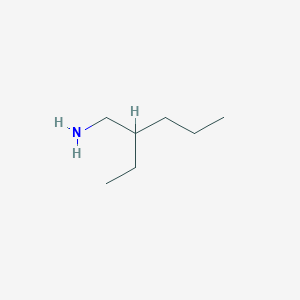
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

